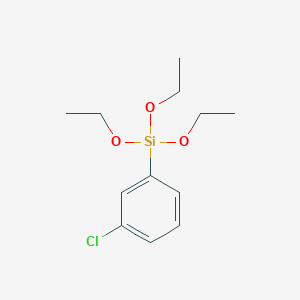
(3-Chlorophenyl)triethoxysilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Chlorophenyl)triethoxysilane is an organosilicon compound with the chemical formula C12H19ClO3Si. It is a colorless to pale yellow liquid that is used in various chemical applications, particularly in the field of materials science. The compound is known for its ability to form strong bonds with both organic and inorganic materials, making it a valuable component in the production of advanced materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(3-Chlorophenyl)triethoxysilane can be synthesized through several methods. One common method involves the reaction of 3-chlorophenylmagnesium bromide with triethoxysilane. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reactants. The reaction mixture is usually heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
In industrial settings, this compound is often produced through a continuous flow process. This method involves the continuous addition of reactants to a reactor, where the reaction takes place under controlled conditions. The product is then continuously removed from the reactor, allowing for efficient production of large quantities of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Chlorophenyl)triethoxysilane undergoes several types of chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols and ethanol.
Condensation: The silanol groups formed during hydrolysis can further react to form siloxane bonds, leading to the formation of polymeric structures.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water, often in the presence of an acid or base catalyst.
Condensation: Silanol groups, often catalyzed by acids or bases.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
Hydrolysis: Silanols and ethanol.
Condensation: Polymeric siloxanes.
Substitution: Various substituted silanes, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(3-Chlorophenyl)triethoxysilane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic reactions.
Biology: Employed in the modification of biomolecules and surfaces to enhance their properties.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, such as coatings, adhesives, and sealants, due to its ability to form strong bonds with both organic and inorganic materials
Wirkmechanismus
The mechanism of action of (3-Chlorophenyl)triethoxysilane primarily involves the formation of strong covalent bonds with various substrates. The compound’s triethoxysilane groups can undergo hydrolysis to form silanol groups, which can then condense to form siloxane bonds. These bonds are responsible for the compound’s ability to enhance the properties of materials by improving their adhesion, durability, and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethoxysilane: Similar to (3-Chlorophenyl)triethoxysilane but with methoxy groups instead of ethoxy groups.
(3-Chloropropyl)trimethoxysilane: Contains a propyl group instead of a phenyl group and methoxy groups instead of ethoxy groups
Uniqueness
This compound is unique due to its phenyl group, which imparts different chemical properties compared to its alkyl-substituted counterparts. The presence of the phenyl group can influence the compound’s reactivity and the properties of the materials it is used to modify.
Eigenschaften
CAS-Nummer |
53392-05-5 |
|---|---|
Molekularformel |
C12H19ClO3Si |
Molekulargewicht |
274.81 g/mol |
IUPAC-Name |
(3-chlorophenyl)-triethoxysilane |
InChI |
InChI=1S/C12H19ClO3Si/c1-4-14-17(15-5-2,16-6-3)12-9-7-8-11(13)10-12/h7-10H,4-6H2,1-3H3 |
InChI-Schlüssel |
NVTQIOPTWYVSFR-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](C1=CC(=CC=C1)Cl)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[(8R,9R,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ylidene]amino]oxyacetic acid](/img/structure/B13414213.png)
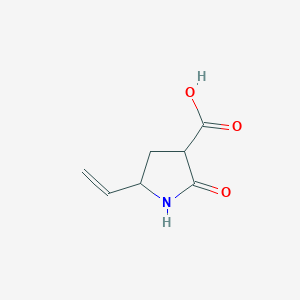
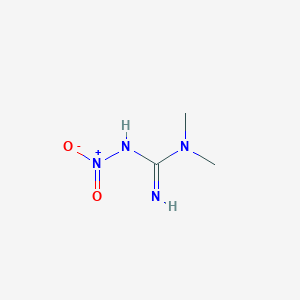

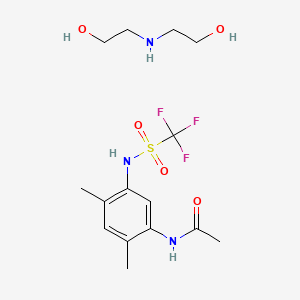
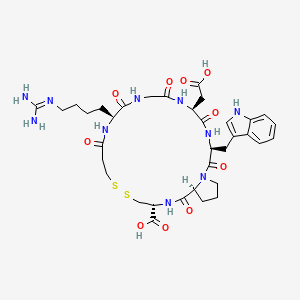
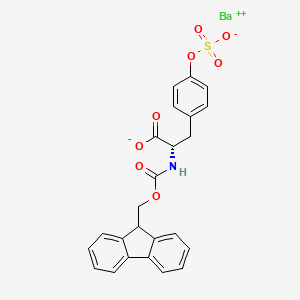
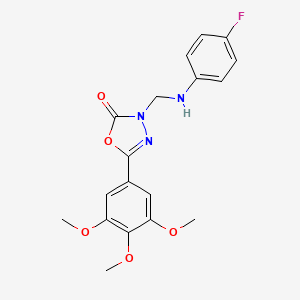

![Diethyl 1-methyl-3-hydroxy-5-[3-pyridyl]pyrrole-2,4-dicarboxylate](/img/structure/B13414253.png)

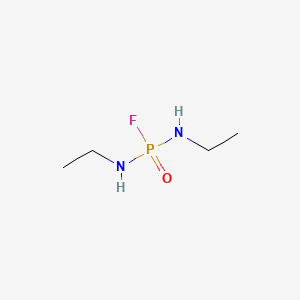
![3-(17-Ethenyl-12-ethyl-13,18,22,27-tetramethyl-3,5-dioxo-4-oxa-8,24,25,26-tetrazahexacyclo[19.2.1.16,9.111,14.116,19.02,7]heptacosan-23-yl)propanoic acid](/img/structure/B13414272.png)
![5'-S-[2-(Hydroxymethyl)phenyl]-5'-thio-adenosine](/img/structure/B13414289.png)
